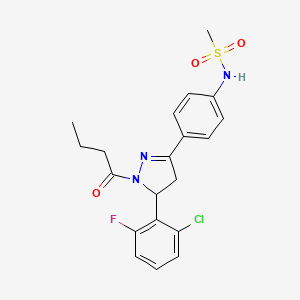
N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H21ClFN3O3S and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure
The compound , N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, features several key structural components:
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and analgesic properties.
- Chlorophenyl and Fluorophenyl Groups : These substituents can enhance the lipophilicity and bioactivity of the compound.
- Methanesulfonamide moiety : Often associated with antibacterial and antiviral activities.
Biological Activities
Based on the presence of these functional groups, similar compounds have been studied for a variety of biological activities:
- Anticancer Activity : Compounds containing pyrazole rings have shown promise in inhibiting cancer cell proliferation. For example, derivatives with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial properties. Compounds with this moiety are often effective against a range of bacterial infections.
Case Studies
While specific case studies on the exact compound may not be available, research on related pyrazole and sulfonamide derivatives provides insight into potential biological activities:
- Study on Pyrazole Derivatives : Research has demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against human breast cancer cells (MCF-7), suggesting potential as anticancer agents.
- Anti-inflammatory Research : A study highlighted that compounds with a pyrazole core showed inhibition of COX-2 activity, indicating their potential use in treating inflammatory diseases.
Research Findings
Research findings regarding similar compounds indicate:
- Structure-Activity Relationship (SAR) : Modifications in the phenyl groups significantly affect biological activity. For instance, introducing halogen atoms can enhance potency and selectivity.
- Pharmacokinetics : Studies suggest that compounds with higher lipophilicity tend to have better absorption and distribution profiles, impacting their efficacy in vivo.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C25H24ClF2N5O2S |
| Molecular Weight | 491.99 g/mol |
| Solubility | Soluble in DMSO |
| LogP (octanol-water) | 3.5 |
| Anticipated Bioavailability | Moderate |
Propiedades
IUPAC Name |
N-[4-[2-butanoyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-3-5-19(26)25-18(20-15(21)6-4-7-16(20)22)12-17(23-25)13-8-10-14(11-9-13)24-29(2,27)28/h4,6-11,18,24H,3,5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFYHZNOZXXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













